

Fexofenadine-d10: A Comprehensive Technical Guide to its Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fexofenadine-d10

Cat. No.: B15143474

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes and analytical methodologies for **Fexofenadine-d10**, a deuterated internal standard essential for pharmacokinetic and bioanalytical studies. This document outlines the typical data presented in a Certificate of Analysis, details the experimental protocols for key analytical tests, and illustrates relevant biological and analytical workflows.

Product Information

Fexofenadine-d10 is the deuterium-labeled analog of Fexofenadine, a second-generation antihistamine that selectively antagonizes the histamine H1 receptor.^[1] The incorporation of ten deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of Fexofenadine in biological matrices.

Parameter	Specification
Chemical Name	2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid
Molecular Formula	C ₃₂ H ₂₉ D ₁₀ NO ₄
Molecular Weight	511.72 g/mol
CAS Number	1215900-18-7
Appearance	White to off-white solid

Certificate of Analysis: Quantitative Data

The following tables summarize the typical quantitative data provided in a Certificate of Analysis for a batch of **Fexofenadine-d10**.

Purity and Identity

Test	Method	Specification	Result
Purity by HPLC	Reverse-Phase HPLC	≥ 98.0%	99.5%
Identity by ¹ H NMR	Nuclear Magnetic Resonance	Conforms to structure	Conforms
Identity by Mass Spectrometry	LC-MS	Conforms to molecular weight	Conforms
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium Incorporation	99.7%

Physicochemical Properties

Parameter	Method	Result
Melting Point	Capillary Method	196-198 °C
Solubility	Visual Inspection	Soluble in Methanol and DMSO

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of **Fexofenadine-d10**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Cogent Phenyl Hydride™, 4μm, 100Å, 4.6 x 75mm.[2]
- Mobile Phase: 62% DI Water / 38% Acetonitrile / 0.1% Trifluoroacetic Acid (TFA).[2]
- Flow Rate: 1.0 mL/minute.[2]
- Detection: UV at 220 nm.[2]
- Injection Volume: 1 μL.[2]
- Temperature: 35°C.[2]
- Sample Preparation: A stock solution is prepared by dissolving the **Fexofenadine-d10** standard in the mobile phase. Working solutions are prepared by diluting the stock solution to an appropriate concentration for analysis.[2]
- Analysis: The sample is injected into the HPLC system, and the peak area of **Fexofenadine-d10** is measured. Purity is calculated by dividing the peak area of the main component by the total peak area of all components.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of **Fexofenadine-d10**.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated solvent such as Methanol-d4 or DMSO-d6.

- **Sample Preparation:** The **Fexofenadine-d10** standard is dissolved in the deuterated solvent.
- **Analysis:** The ^1H NMR spectrum is acquired. The chemical shifts, multiplicities, and integration of the observed signals should be consistent with the structure of Fexofenadine. The absence of signals corresponding to the aromatic protons of the phenyl rings confirms the successful deuteration.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

LC-MS is employed to confirm the molecular weight and assess the isotopic purity of **Fexofenadine-d10**.

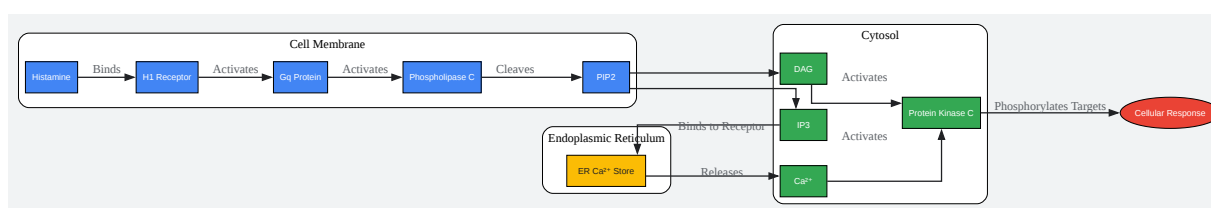
- **Instrumentation:** A liquid chromatography system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
- **Chromatographic Conditions:** A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 12 mM ammonium acetate).^[3] A gradient elution is often employed.^[3]
- **Mass Spectrometry Parameters:** The mass spectrometer is operated in the positive ion mode. The protonated molecular ion $[\text{M}+\text{H}]^+$ is monitored. For **Fexofenadine-d10**, this corresponds to an m/z of 512.4.
- **Sample Preparation:** The sample is dissolved in the mobile phase or a compatible solvent.
- **Analysis:** The sample is infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak at the expected m/z for the protonated molecule. Isotopic purity is determined by examining the distribution of isotopic peaks and quantifying the percentage of the d10 species.

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

Fexofenadine acts as an antagonist to the Histamine H1 receptor. The following diagram illustrates the signaling cascade initiated by histamine binding to this receptor, which is a G-

protein-coupled receptor (GPCR).[4] Histamine binding leads to the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).

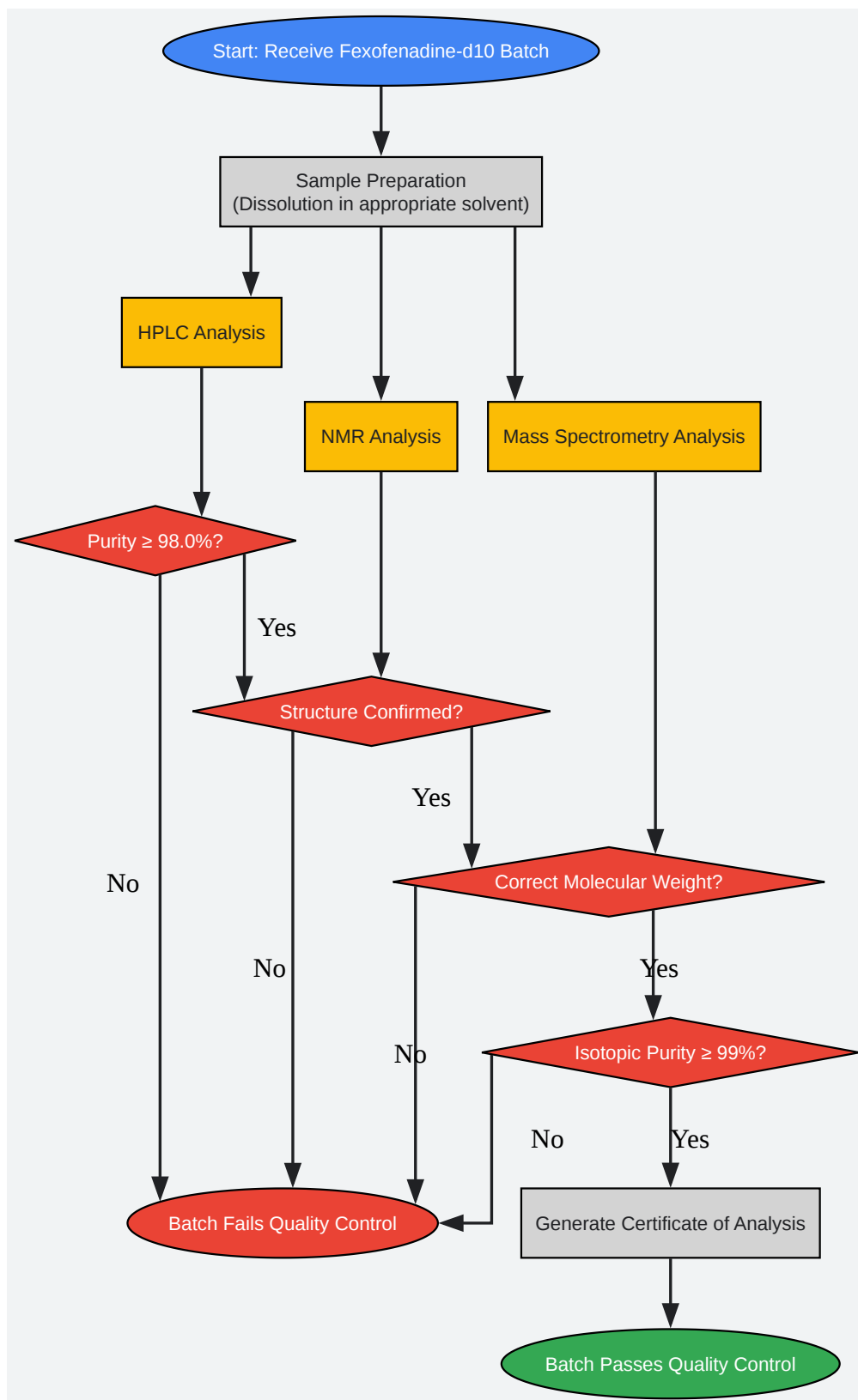


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Caption: Histamine H1 Receptor Signaling Pathway.

Analytical Workflow for Fexofenadine-d10 Quality Control

The following diagram outlines the logical workflow for the quality control analysis of a batch of **Fexofenadine-d10**.



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Caption: Quality Control Workflow for **Fexofenadine-d10**.

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- To cite this document: BenchChem. [Fexofenadine-d₁₀: A Comprehensive Technical Guide to its Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143474#fexofenadine-d10-certificate-of-analysis]

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